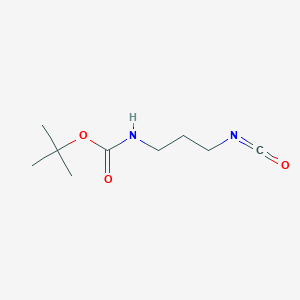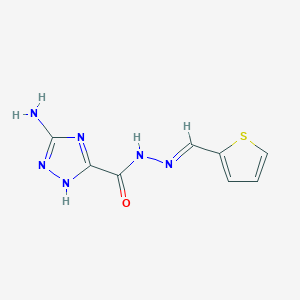![molecular formula C11H17N3O2 B2410390 Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CAS No. 2247206-48-8](/img/structure/B2410390.png)
Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate, also known as Methyl CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of glutamate-mediated neurotransmission, which is involved in various physiological processes such as synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound CPP has been found to have various biochemical and physiological effects, including but not limited to the following:
1. Analgesia: this compound CPP has been shown to have analgesic properties and can be used in the development of novel pain management drugs.
2. Neuroprotection: this compound CPP has been found to have neuroprotective properties and can be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anticancer activity: this compound CPP has been shown to inhibit the growth of cancer cells and can be used in the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has several advantages and limitations for lab experiments, including but not limited to the following:
Advantages:
1. High selectivity: this compound CPP is a highly selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.
2. Low toxicity: this compound CPP has low toxicity and can be used in in vivo experiments without causing significant adverse effects.
Limitations:
1. Limited solubility: this compound CPP has limited solubility in water, which can make it challenging to use in certain experiments.
2. High cost: this compound CPP is a relatively expensive compound, which can limit its use in some research projects.
Zukünftige Richtungen
Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has several potential future directions for research, including but not limited to the following:
1. Development of novel pain management drugs: this compound CPP's analgesic properties make it a promising candidate for the development of novel pain management drugs.
2. Treatment of neurological disorders: this compound CPP's neuroprotective properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Development of anticancer drugs: this compound CPP's ability to inhibit the growth of cancer cells makes it a promising candidate for the development of anticancer drugs.
4. Study of the NMDA receptor: this compound CPP's selectivity for the NMDA receptor makes it a valuable tool for studying the role of this receptor in various physiological processes.
Synthesemethoden
Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP can be synthesized through a multi-step process that involves the reaction of 1-cyclopentyl-4-bromopyrazole with methyl glycinate hydrochloride. The resulting product is then subjected to further purification steps to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been found to have various applications in scientific research, including but not limited to the following:
1. Neuropharmacology: this compound CPP has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes.
2. Pain management: this compound CPP has been found to have analgesic properties and can be used in the development of novel pain management drugs.
3. Cancer research: this compound CPP has been shown to inhibit the growth of cancer cells and can be used in the development of anticancer drugs.
Eigenschaften
IUPAC Name |
methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)7-12-9-6-13-14(8-9)10-4-2-3-5-10/h6,8,10,12H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLUKLIPPJCNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CN(N=C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

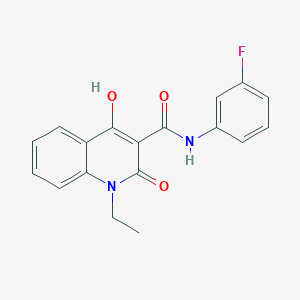
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)
![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)
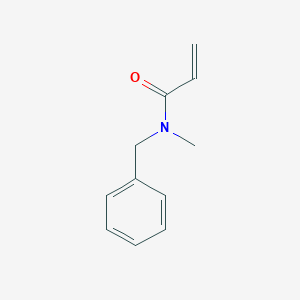
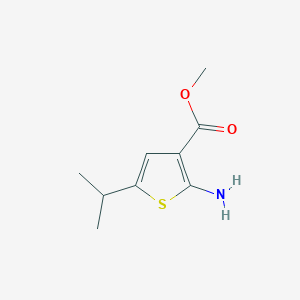
![1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410316.png)



![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)
![3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2410322.png)
